N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,13-3-1-10-21-13)17-11-4-6-12(7-5-11)20-14-15-8-2-9-16-14/h1-3,8-12,17H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYALAKICUGUPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfonamide group and a pyrimidine moiety. Its molecular formula is C18H21N3O3S, with a molecular weight of approximately 375.4 g/mol. The structural complexity allows for diverse interactions with biological targets, influencing various biochemical pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and are implicated in various cancers .
Biological Activity
The biological activity of this compound has been assessed through various studies:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
- Enzyme Inhibition : this compound has been reported to inhibit specific enzymes involved in cancer progression. For example, it acts as an inhibitor of cyclin-dependent kinase 5 (CDK5), showing potential as a therapeutic agent in cancer treatment .
Case Studies
- Inhibition of CDK5 : A study highlighted the compound's ability to inhibit CDK5 with an IC50 value indicating moderate potency. This inhibition was linked to its structural features that allow effective binding to the enzyme's active site .
- Cytotoxicity Assays : In various cytotoxicity assays conducted on different cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating promising anticancer properties .
- Mechanistic Insights : Further investigations revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.
-
Antimicrobial Properties
- Sulfonamides are known for their antimicrobial activity. Research indicates that derivatives of sulfonamides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The incorporation of heterocyclic motifs into sulfonamide structures has been linked to enhanced antimicrobial efficacy.
- Enzyme Inhibition
Case Study 1: Anticancer Evaluation
A study synthesized a series of sulfonamide derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the sulfonamide structure significantly enhanced their anticancer activity. The most promising compounds were subjected to further QSAR (Quantitative Structure-Activity Relationship) analysis to optimize their efficacy .
Case Study 2: Antimicrobial Activity
In vitro evaluations of various sulfonamide derivatives revealed significant antibacterial activity against multidrug-resistant strains. The study utilized standard microbiological techniques to assess the Minimum Inhibitory Concentration (MIC) values, demonstrating that modifications to the chemical structure could lead to improved antimicrobial properties .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Cyclohexyl Ether Formation : Coupling pyrimidin-2-ol with a cyclohexyl derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
- Sulfonamide Bond Formation : Reacting the intermediate cyclohexyl ether with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .
Optimization Tips : - Temperature Control : Maintain ≤0°C during sulfonylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for intermediates to enhance solubility .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate stereoisomers .
Basic: Which spectroscopic and computational methods are critical for confirming the stereochemistry and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Identify axial/equatorial conformers of the cyclohexyl ring via coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) .
- NOESY : Confirm the (1r,4r) stereochemistry by detecting spatial proximity between pyrimidinyl oxygen and sulfonamide protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C14H16N3O3S2) with <2 ppm error .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and electronic properties .
Advanced: How to design a structure-activity relationship (SAR) study for this compound targeting kinase inhibition?
Answer:
Key Steps :
Structural Modifications :
- Vary the pyrimidine substituents (e.g., 5-fluoro vs. 5-methyl) to assess electronic effects .
- Replace thiophene with furan or benzothiophene to study heterocycle influence .
Biological Assays :
- Kinase Profiling : Use in vitro kinase panels (e.g., EGFR, VEGFR) with ATP-competitive assays .
- Cellular Efficacy : Measure IC50 in cancer cell lines (e.g., HeLa, A549) via MTT assays .
Data Analysis :
- Correlate logP (lipophilicity) with membrane permeability using Caco-2 cell models .
- Apply molecular docking (AutoDock Vina) to predict binding modes in kinase active sites .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Common Sources of Discrepancies :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., luminescence vs. fluorescence) .
- Compound Purity : Impurities >5% (e.g., residual solvents) can skew results; validate via HPLC (>98% purity) .
Resolution Strategies : - Meta-Analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Orthogonal Assays : Confirm anti-proliferative activity via both ATP-based viability assays and caspase-3/7 activation .
Advanced: What computational and experimental approaches are recommended to evaluate the drug-likeness of this compound?
Answer:
- Computational Tools :
- Experimental Validation :
Advanced: How to investigate the mechanism of action (MoA) of this compound using in vitro and in silico methods?
Answer:
- Target Identification :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Phosphoproteomics : Use LC-MS/MS to identify kinase substrates affected by treatment .
- Pathway Analysis :
- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to map dysregulated pathways (e.g., MAPK/ERK) .
- In Silico Confirmation :
- Molecular dynamics simulations (GROMACS) to study binding stability in predicted targets .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : Keep at –20°C in amber vials under argon to prevent oxidation of the thiophene ring .
- Light Sensitivity : Protect from UV exposure to avoid degradation of the sulfonamide group .
- Hygroscopicity : Store with desiccants (e.g., silica gel) to minimize hydrolysis of the pyrimidinyl ether .
Advanced: How to design analogs to improve metabolic stability while retaining activity?
Answer:
- Metabolic Hotspot Identification : Use cryo-EM or X-ray crystallography to identify sites of CYP450-mediated oxidation .
- Analog Design :
- Validation :
- Assess stability in hepatocyte models and compare parent-to-metabolite ratios via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
